5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one

Lipophilicity Physicochemical profiling Lead optimization

SAR inconsistency arises when the wrong N1-alkyl variant is sourced, disrupting lipophilicity-guided lead optimization. 5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one delivers a validated LogP of 1.60 and PSA of 61.85 Ų, making it the correct building block for CNS kinase inhibitor programs. - Enables a >2-fold theoretical partition difference over the N1-methyl analog (LogP 1.21) for definitive SAR. - PSA of 61.85 Ų stays well below the 90 Ų BBB threshold, supporting brain-penetrant candidate design. - Adds only 28 Da vs. the N1-H fragment, preserving ligand efficiency in fragment-to-lead workflows. Supplied with full analytical documentation for immediate integration into discovery pipelines.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1042973-90-9
Cat. No. B13868632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one
CAS1042973-90-9
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC(=C2CNC1=O)N
InChIInChI=1S/C10H13N3O/c1-2-13-9-5-3-4-8(11)7(9)6-12-10(13)14/h3-5H,2,6,11H2,1H3,(H,12,14)
InChIKeyPQPYIGFPZXVYRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one: Core Scaffold Identity


5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic small molecule belonging to the 3,4-dihydroquinazolin-2(1H)-one class, a privileged scaffold in medicinal chemistry. It features a 5-amino substituent and an N1-ethyl group, yielding a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol . The compound carries a predicted polar surface area (PSA) of 61.85 Ų and a calculated partition coefficient (LogP) of 1.60 , distinguishing it from closely related N1-alkyl analogs used in kinase inhibitor and neuroscience research programs.

Scaffold Dihydroquinazolinone with 5-amino, N1-ethyl
Profile Moderate lipophilicity with unchanged PSA vs. N1-methyl
Research Context SAR exploration, kinase and CNS research scaffolds

5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one: Non-Interchangeability with N1-Analogs


Within the 5-amino-3,4-dihydroquinazolin-2(1H)-one series, the N1 substituent profoundly modulates lipophilicity, a key determinant of passive membrane permeability, metabolic stability, and target binding kinetics. The N1-ethyl derivative exhibits a calculated LogP of 1.60, compared to 1.21 for the N1-methyl analog . This ~0.4 LogP unit increase corresponds to a more than two-fold difference in theoretical octanol-water partition, which can translate into measurable shifts in cellular permeability and off-target binding profiles. Generic substitution of the ethyl group with a methyl or hydrogen therefore risks altering the compound's physicochemical trajectory in lead optimization campaigns, making procurement of the correct N1-alkyl variant essential for SAR consistency.

N1-methyl analog Lower lipophilicity may yield distinct cellular permeability and binding profiles, limiting direct SAR transfer.
N1-H parent compound Fragment-like MW and lower lipophilicity shift trajectory; substitution may not reproduce lead-like properties.
Incorrect alkyl chain Procuring the wrong N1-alkyl variant risks altering physicochemical trajectory and confounds SAR analysis.

5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one: Quantitative Comparison with Analogs


N1-Ethyl vs. N1-Methyl: LogP Comparison

The N1-ethyl substituent on 5-amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one yields a predicted LogP of 1.60, a 0.39 log-unit increase over the 1.21 LogP of its N1-methyl congener . This difference is consistent with the incremental lipophilicity contributed by an additional methylene unit. In medicinal chemistry, a ΔLogP of 0.4 can significantly influence aqueous solubility and passive diffusion rates, directly impacting cell-based assay performance.

LogP Comparison
Data to verify
ΔLogP +0.39
N1-ethyl 1.60 vs N1-methyl 1.21
Supports cell permeability research; may aid intracellular target engagement studies.
Predicted LogP; computational method unspecified.
Lipophilicity Physicochemical profiling Lead optimization

Molecular Weight & LogP Shift: N1-Ethyl vs. N1-H

Compared to the N1-unsubstituted parent 5-amino-3,4-dihydroquinazolin-2(1H)-one (MW 163.18), the N1-ethyl derivative has a molecular weight of 191.23, an increase of 28.05 Da . While the LogP of the N1-H compound is not publicly reported, the addition of an ethyl group is expected to raise LogP by approximately 0.8–1.0 units based on Hansch π constants, moving the compound from a more hydrophilic fragment space (estimated LogP < 1.0) into a moderate lipophilicity range suitable for lead-like optimization.

MW & LogP Trend
Class-level inference
MW 191 vs 163 Da; estimated ΔLogP +0.8–1.0
Supports lead-like space transition; logP inference from fragment to lead.
N1-H logP unreported; class-level Hansch estimate.
Molecular weight Drug-likeness Fragment-based screening

N1-Ethyl vs. N1-Methyl: Identical PSA, Divergent Lipophilicity

Both the N1-ethyl and N1-methyl analogs share an identical predicted polar surface area (PSA) of 61.85 Ų . This PSA value is well below the 90 Ų threshold commonly associated with good blood-brain barrier penetration. The identical PSA indicates that the additional methylene group in the ethyl analog increases lipophilicity without altering hydrogen-bonding capacity, a profile that can preserve CNS penetration potential while modulating non-specific binding via increased LogP.

PSA & LogP Divergence
Data to verify
PSA identical 61.85 Ų
ΔLogP +0.39
Enables lipophilicity tuning without altering hydrogen-bonding capacity, relevant for CNS permeability research.
Predicted PSA and LogP; verify with experimental data.
Polar surface area Physicochemical equivalence CNS drug design

5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one: Application Scenarios


Kinase Inhibitor Lead Optimization: Balanced Lipophilicity

In kinase inhibitor programs where the dihydroquinazolinone core is a hinge-binding motif, the N1-ethyl substitution provides a LogP of 1.60 while maintaining a PSA of 61.85 Ų . This moderate lipophilicity profile can improve cellular permeability relative to the N1-methyl analog (LogP 1.21) without increasing hydrogen-bond donors or acceptors, making it a strategic choice for optimizing cell-based IC50 values in p38 MAP kinase or CDK inhibitor series .

CNS Drug Discovery: BBB-Penetrant Scaffolds

With a PSA of 61.85 Ų—well below the 90 Ų BBB threshold—and a LogP of 1.60, 5-amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one is positioned as a CNS-optimized building block . Compared to the N1-unsubstituted parent, which likely has a LogP below 1.0, the ethyl analog offers enhanced passive brain penetration potential while retaining aqueous solubility characteristics suitable for in vivo dosing .

Fragment-to-Lead Expansion: Controlled Lipophilic Efficiency

When progressing from a fragment hit (MW 163 for the N1-H analog) toward a lead-like molecule, the N1-ethyl derivative adds 28 Da and an estimated 0.8–1.0 LogP units . This controlled increase in lipophilicity and molecular weight enables researchers to improve binding affinity while monitoring lipophilic ligand efficiency (LLE), a critical parameter in fragment-based drug discovery .

SAR of N1-Alkyl Chain Length in Dihydroquinazolinone Libraries

For systematic structure-activity relationship (SAR) exploration, procuring both the N1-ethyl (LogP 1.60) and N1-methyl (LogP 1.21) analogs allows quantitative assessment of alkyl chain length effects on target potency, selectivity, and ADME properties . The 0.39 LogP difference between these two compounds provides a well-defined lipophilicity step for constructing property-activity relationships without altering the PSA or hydrogen-bonding pharmacophore.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
N1-ethyl moderate lipophilicity; PSA unchanged
Cell-based permeability and target engagement assays
CNS drug discovery research
PSA below BBB threshold; moderate lipophilicity
In vivo brain penetration and PK studies
Fragment-to-lead expansion
Lead-like molecular weight with controlled lipophilicity increment
LLE and affinity optimization in lead generation
SAR studies of alkyl chain length
Defined LogP difference without PSA change
Property-activity relationship across analogs
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